Structural Orthogonality: Regioisomeric Differentiation vs. 4-Position Analogs
tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a regioisomer of the more commonly referenced 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3), with the critical difference being the position of the dimethylcarbamoyl group on the piperidine ring (5-position vs. 4-position) [1]. While both share the molecular formula C₁₃H₂₄N₂O₃ and molecular weight (256.34 g/mol), they are distinct chemical entities with non-interchangeable reactivity and biological activity [1]. The 2,5-disubstitution pattern provides a unique scaffold for constructing piperidine-containing bioactive molecules, offering orthogonal functional handles (tert-butyl ester and dimethylcarbamoyl) at specific spatial orientations that are not accessible with the 4-substituted analog [1].
| Evidence Dimension | Molecular structure / Regioisomerism |
|---|---|
| Target Compound Data | tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate: 5-(dimethylcarbamoyl) substitution; C₁₃H₂₄N₂O₃; MW 256.34 g/mol |
| Comparator Or Baseline | 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3): 4-(dimethylcarbamoyl) substitution; C₁₃H₂₄N₂O₃; MW 256.34 g/mol |
| Quantified Difference | Regioisomeric difference: functional group at position 5 vs. position 4 on piperidine ring. Molecular formulas and molecular weights are identical. |
| Conditions | Chemical structure and property analysis based on PubChem and supplier data |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducing published synthetic procedures and ensuring target-specific biological activity in medicinal chemistry programs.
- [1] PubChem. (2025). tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate. Retrieved from PubChem Database. View Source
